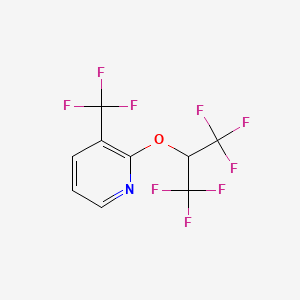![molecular formula C8H5F3NNaO2 B1408738 Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate CAS No. 1803581-80-7](/img/structure/B1408738.png)
Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate
描述
Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is a chemical compound with the CAS Number: 1803581-80-7 . It has a molecular weight of 227.12 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular formula of Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is C8H5F3NNaO2 . The average mass is 227.116 Da and the monoisotopic mass is 227.017014 Da .Physical And Chemical Properties Analysis
Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is a powder that is stored at room temperature . It has a molecular weight of 227.12 .科学研究应用
Synthesis of Cinnamic Acid Derivatives
Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is involved in the synthesis of cinnamic acid derivatives. For instance, the treatment of 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide in DMSO leads to the production of (Z)-3-(5-trifluoromethyl-1,2,3-triazol-4-yl)cinnamic acids. This process is significant for synthesizing isomerically pure derivatives in good yields (Usachev et al., 2014).Development of Organotin(IV) Complexes
The compound plays a role in the development of organotin(IV) complexes. It has been used in the synthesis of new mono- and di-organotin(IV) derivatives containing the anionic bis(2-pyridylthio)acetate. These derivatives are synthesized from reactions between SnRnCl4−n acceptors and the compound, and are characterized by techniques such as elemental analyses, FT-IR, ESI-MS, and X-ray crystallography (Benetollo et al., 2005).Catalysis in Domino Reactions
The compound has been used as a catalyst in domino reactions for assembling complex molecular structures. For example, it catalyzed the assembly of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one, producing substituted 4-pyridinyl-2-amino-4H-chromenes. This represents a fast, facile, and flexible way to synthesize new types of functionalized 2-amino-4H-chromene scaffolds containing uracil-like moieties, which are relevant for diverse biomedical applications (Elinson et al., 2017).In Synthesis of Pyridine Derivatives
It's been utilized in microwave-promoted one-pot synthesis methods. Specifically, sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate was used as a catalyst in the synthesis of highly functionalized pyridine derivatives through three-component condensations of aldehydes, malononitrile, and thiols. This method is highlighted for its efficiency in building highly functionalized pyridine derivatives (Pandharpatte et al., 2017).
安全和危害
未来方向
Trifluoromethylpyridine (TFMP) derivatives are expected to have many novel applications in the future . Currently, they are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
属性
IUPAC Name |
sodium;2-[4-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUBKVJBNDGWHT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate | |
CAS RN |
1803581-80-7 | |
| Record name | sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)



